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Introduction
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7

(CDK7).[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle

and transcription, making it an attractive target for cancer therapy.[2][3] Inhibition of CDK7 has

been shown to induce cell cycle arrest and apoptosis in various cancer models, particularly in

triple-negative breast cancer (TNBC).[1][3] These application notes provide detailed protocols

for investigating the apoptotic effects of SHR5428 in relevant cancer cell lines, such as MDA-

MB-468 and HCC70, which are established models for TNBC.

Mechanism of Action: CDK7 Inhibition and
Apoptosis Induction
CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible

for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and

CDK6. By inhibiting CDK7, SHR5428 disrupts the normal progression of the cell cycle, leading

to cell cycle arrest. Furthermore, CDK7 is a subunit of the general transcription factor TFIIH,

which is essential for the initiation of transcription by RNA polymerase II. Inhibition of CDK7's

transcriptional regulatory function can lead to the downregulation of key anti-apoptotic proteins

and oncogenes, thereby promoting apoptosis.
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Caption: Signaling pathway of SHR5428-induced apoptosis.
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Data Presentation
The following tables are templates for summarizing quantitative data from experiments

investigating the effects of SHR5428.

Table 1: In Vitro Cytotoxicity of SHR5428

Cell Line Compound IC50 (nM)

MDA-MB-468 SHR5428 6.6

User Data SHR5428

User Data SHR5428

Based on reported data.[1]

Table 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

Cell Line
Treatment
(Concentration
, Time)

Early
Apoptotic
Cells (%)

Late
Apoptotic/Necr
otic Cells (%)

Total
Apoptotic
Cells (%)

MDA-MB-468 Vehicle Control User Data User Data User Data

MDA-MB-468
SHR5428 (e.g.,

10 nM, 48h)
User Data User Data User Data

MDA-MB-468
SHR5428 (e.g.,

50 nM, 48h)
User Data User Data User Data

HCC70 Vehicle Control User Data User Data User Data

HCC70
SHR5428 (e.g.,

10 nM, 48h)
User Data User Data User Data

HCC70
SHR5428 (e.g.,

50 nM, 48h)
User Data User Data User Data

Table 3: Cell Cycle Analysis by Propidium Iodide Staining
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Cell Line
Treatment
(Concentrat
ion, Time)

G0/G1
Phase (%)

S Phase (%)
G2/M Phase
(%)

Sub-G1
Phase (%)

MDA-MB-468
Vehicle

Control
User Data User Data User Data User Data

MDA-MB-468

SHR5428

(e.g., 10 nM,

24h)

User Data User Data User Data User Data

MDA-MB-468

SHR5428

(e.g., 50 nM,

24h)

User Data User Data User Data User Data

HCC70
Vehicle

Control
User Data User Data User Data User Data

HCC70

SHR5428

(e.g., 10 nM,

24h)

User Data User Data User Data User Data

HCC70

SHR5428

(e.g., 50 nM,

24h)

User Data User Data User Data User Data

Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in cancer cells treated with SHR5428 using

flow cytometry.

Start Seed and culture
MDA-MB-468 or HCC70 cells

Treat cells with SHR5428
(and vehicle control)

Harvest cells
(including supernatant)

Wash cells with
ice-cold PBS

Resuspend in
1X Annexin V Binding Buffer

Add Annexin V-FITC
and Propidium Iodide

Incubate in the dark
(15 min, RT)

Analyze by
Flow Cytometry End
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Caption: Workflow for Annexin V/PI apoptosis assay.
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Materials:

MDA-MB-468 or HCC70 cells

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

SHR5428 (dissolved in a suitable solvent, e.g., DMSO)

Vehicle control (e.g., DMSO)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and 10X Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding: Seed MDA-MB-468 or HCC70 cells in 6-well plates at a density that will result

in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

Treatment: Treat the cells with various concentrations of SHR5428 (e.g., based on the IC50

value) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

Cell Harvesting:

Carefully collect the culture medium, which may contain detached apoptotic cells, into a

centrifuge tube.

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

Combine the detached cells with the collected culture medium.

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the

supernatant and wash the cell pellet twice with ice-cold PBS.
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Staining:

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of

approximately 1 x 10^6 cells/mL.

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium

Iodide.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples

by flow cytometry within one hour.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cancer cells following treatment

with SHR5428.
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MDA-MB-468 or HCC70 cells
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(and vehicle control)

Harvest and wash cells
with PBS
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ice-cold 70% ethanol
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Propidium Iodide
Analyze by

Flow Cytometry End
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Caption: Workflow for cell cycle analysis using Propidium Iodide.
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PBS

Trypsin-EDTA

Ice-cold 70% Ethanol

RNase A solution

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter incubation time

(e.g., 24 hours) is often sufficient for cell cycle analysis.

Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.

Washing: Wash the cell pellet once with PBS.

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of

ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.

Rehydration and Staining:

Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell

pellet with PBS.

Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

Add Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room

temperature in the dark.

Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak

can be quantified as an indicator of apoptotic cells with fragmented DNA.
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Conclusion
SHR5428 represents a promising therapeutic agent for cancers reliant on CDK7 activity. The

protocols outlined above provide a framework for researchers to investigate and quantify the

pro-apoptotic effects of SHR5428 in detail. Consistent and reproducible experimental execution

will be critical for elucidating the full potential of this compound in inducing cancer cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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